2-Methoxy-6-(3-nitrophenyl)pyridine
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Overview
Description
2-Methoxy-6-(3-nitrophenyl)pyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a methoxy group at the second position and a nitrophenyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(3-nitrophenyl)pyridine typically involves the nitration of 2-methoxypyridine followed by a coupling reaction with a nitrophenyl derivative. One common method involves the reaction of 2-methoxypyridine with nitric acid to introduce the nitro group, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative of 3-nitrophenyl .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Methoxy-substituted pyridine N-oxide.
Reduction: 2-Methoxy-6-(3-aminophenyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(3-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(3-nitrophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
2-Methoxy-3-nitropyridine: Similar structure but with the nitro group at the third position.
6-Methoxy-3-nitropyridine: Similar structure but with the methoxy group at the sixth position.
2-Methoxy-4-nitrophenylpyridine: Similar structure but with the nitro group at the fourth position.
Uniqueness: 2-Methoxy-6-(3-nitrophenyl)pyridine is unique due to the specific positioning of the methoxy and nitrophenyl groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct pharmacological properties and applications in materials science .
Properties
IUPAC Name |
2-methoxy-6-(3-nitrophenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRIZAWLCBNRDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693448 |
Source
|
Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313359-04-4 |
Source
|
Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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